molecular formula C15H18BNO3 B1397157 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1h)-one CAS No. 1207370-28-2

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1h)-one

Cat. No. B1397157
M. Wt: 271.12 g/mol
InChI Key: JZUNBRFCAFIQJB-UHFFFAOYSA-N
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Description

“6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1h)-one” is a chemical compound with the molecular formula C15H18BNO3 . It’s often used in scientific research, but specific details about its use and properties are not widely available .


Molecular Structure Analysis

The molecular structure of this compound includes a quinolinone ring attached to a boronate ester group . The boronate ester group includes a boron atom bonded to two oxygen atoms and a carbon atom, forming a five-membered ring .

Scientific Research Applications

Hydrolysis Behavior

  • Hydrolysis Products : The compound 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-quinoline undergoes rapid hydrolysis in air, leading to products such as the (quinolinium-8-yl)trihydroxyborate zwitterion or an anhydride. These hydrolysis products vary based on the conditions and can be interconverted. This finding raises questions about the isolation of monomeric (quinolin-8-yl)boronic acid in a neutral, Lewis base-free form (J. Son et al., 2015).

Crystal Structure and Vibrational Properties

  • Structural Analysis : 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-quinoline derivatives have been studied for their crystal structure and vibrational properties. These studies involve detailed analyses using X-ray diffraction, DFT calculations, and spectroscopic methods, helping to understand the molecular structure and conformation of such compounds (Qing-mei Wu et al., 2021).

Applications in Organic Synthesis

  • Suzuki Cross-Coupling Reaction : This compound is used in the Suzuki cross-coupling reaction, which is a method for creating carbon-carbon bonds. The reaction involves aryl or vinyl halides and is significant in the field of organic synthesis (F. Babudri et al., 2006).

Studies in Molecular Electronics

  • Electronic Properties : The electronic properties of such compounds, including molecular electrostatic potential and frontier molecular orbitals, have been investigated. This research is crucial for understanding the physicochemical properties of these compounds, which can be applied in molecular electronics (P.-Y. Huang et al., 2021).

properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(9-11)5-8-13(18)17-12/h5-9H,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUNBRFCAFIQJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1h)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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